molecular formula C12H12N2O2 B8252542 4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one

4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one

Cat. No.: B8252542
M. Wt: 216.24 g/mol
InChI Key: QZUKLAKSJFWLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one is a heterocyclic compound that belongs to the class of benzo[h]cinnolines This compound is characterized by its unique structure, which includes a fused benzene and cinnoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization in the presence of acidic or basic catalysts . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with the addition of catalysts like hydrochloric acid or acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzo[h]cinnolines .

Scientific Research Applications

4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinoline: Shares a similar quinoline structure but lacks the fused benzene ring.

    2-hydroxycinnoline: Similar cinnoline structure but with a hydroxyl group at a different position.

    4-hydroxy-2-quinolone: Contains a quinolone ring with a hydroxyl group.

Uniqueness

4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one is unique due to its fused benzene and cinnoline ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-12(11)16/h1-4,9,11,15H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUKLAKSJFWLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=NNC(=O)C(C31)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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